

YS-363: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: YS-363
Cat. No.: B12370453

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YS-363 is a novel, potent, and selective epidermal growth factor receptor (EGFR) inhibitor with a quinazoline scaffold.[1] It has demonstrated significant potential as an anti-lung cancer agent, particularly in the context of acquired resistance to existing EGFR tyrosine kinase inhibitors (TKIs).[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **YS-363**.

Chemical Structure and Properties

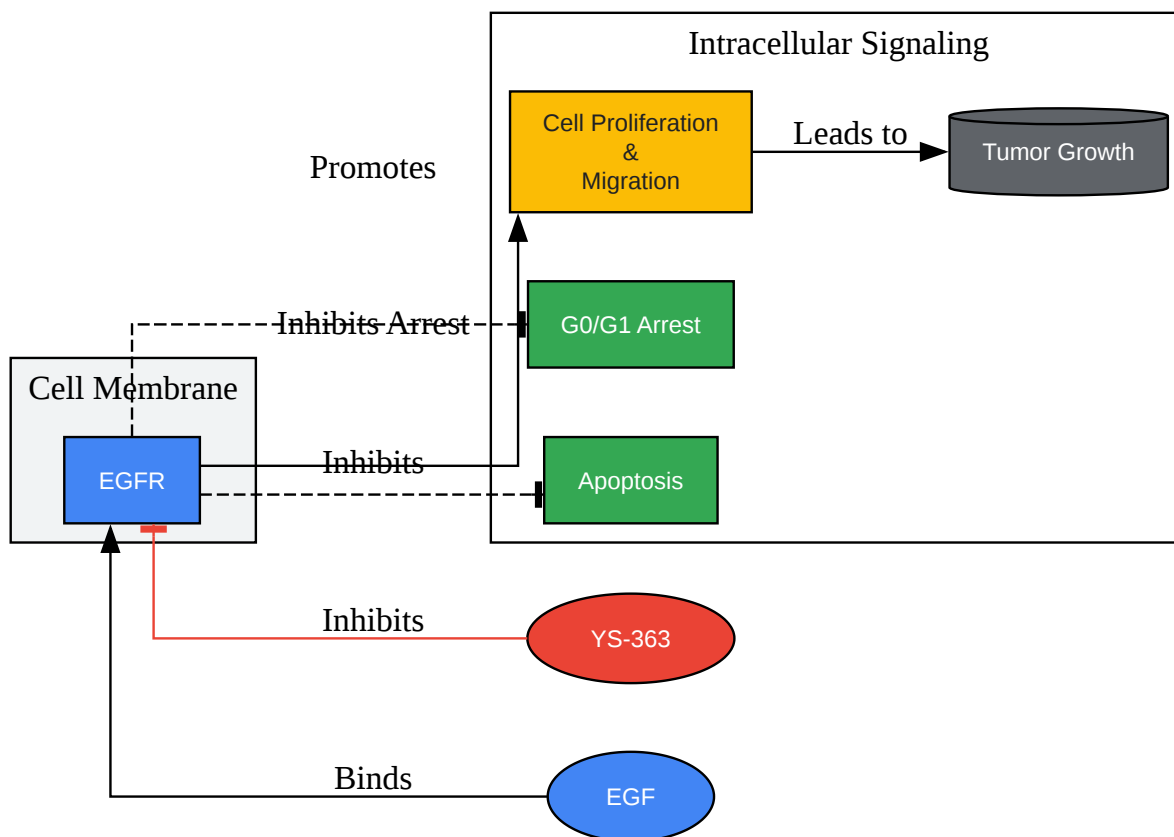
YS-363 is a quinazoline-based compound.[1] While the precise chemical structure is proprietary and not publicly available in the provided search results, its classification as a quinazoline derivative indicates a core bicyclic aromatic structure composed of a benzene ring fused to a pyrimidine ring.

Table 1: Physicochemical Properties of **YS-363**

Property	Value	Reference
Molecular Formula	Not Available	
Molecular Weight	Not Available	
IUPAC Name	Not Available	
Solubility	Not Available	
LogP	Not Available	

Mechanism of Action and Biological Activity

YS-363 functions as a reversible inhibitor of EGFR signaling.[1] It exhibits potent inhibitory activity against both wild-type and L858R mutant forms of EGFR.[1] The inhibition of the EGFR signaling pathway leads to several downstream effects, including the suppression of cell proliferation and migration, induction of G0/G1 cell cycle arrest, and apoptosis.[1]



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Caption: EGFR signaling pathway and the inhibitory action of **YS-363**.

Table 2: In Vitro Inhibitory Activity of **YS-363**

Target	IC50 (nM)	Reference
Wild-type EGFR	0.96	[1]
L858R mutant EGFR	0.67	[1]

Experimental Protocols

The following are summaries of the key experimental protocols used to characterize **YS-363**.

Kinase Inhibition Assay

The inhibitory activity of **YS-363** against EGFR was likely determined using a kinase assay. A typical protocol would involve:

- Incubating recombinant human EGFR (wild-type or mutant) with a specific substrate and ATP in a suitable buffer.
- Adding varying concentrations of **YS-363** to the reaction mixture.
- Measuring the kinase activity, often by quantifying the amount of phosphorylated substrate, using methods such as ELISA or radiometric assays.
- Calculating the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Cell Proliferation Assay

The effect of **YS-363** on the proliferation of cancer cell lines was likely assessed using a standard method like the MTT or SRB assay. The general steps are:

- Seeding cancer cells (e.g., NSCLC cell lines) in 96-well plates and allowing them to adhere overnight.

- Treating the cells with a range of concentrations of **YS-363** for a specified period (e.g., 72 hours).
- Adding the viability reagent (e.g., MTT) and incubating to allow for the formation of formazan crystals.
- Solubilizing the formazan crystals and measuring the absorbance at a specific wavelength.
- Plotting the cell viability against the drug concentration to determine the GI50 (concentration for 50% growth inhibition).

Cell Cycle Analysis

Flow cytometry is the standard method for analyzing the cell cycle distribution. The protocol would involve:

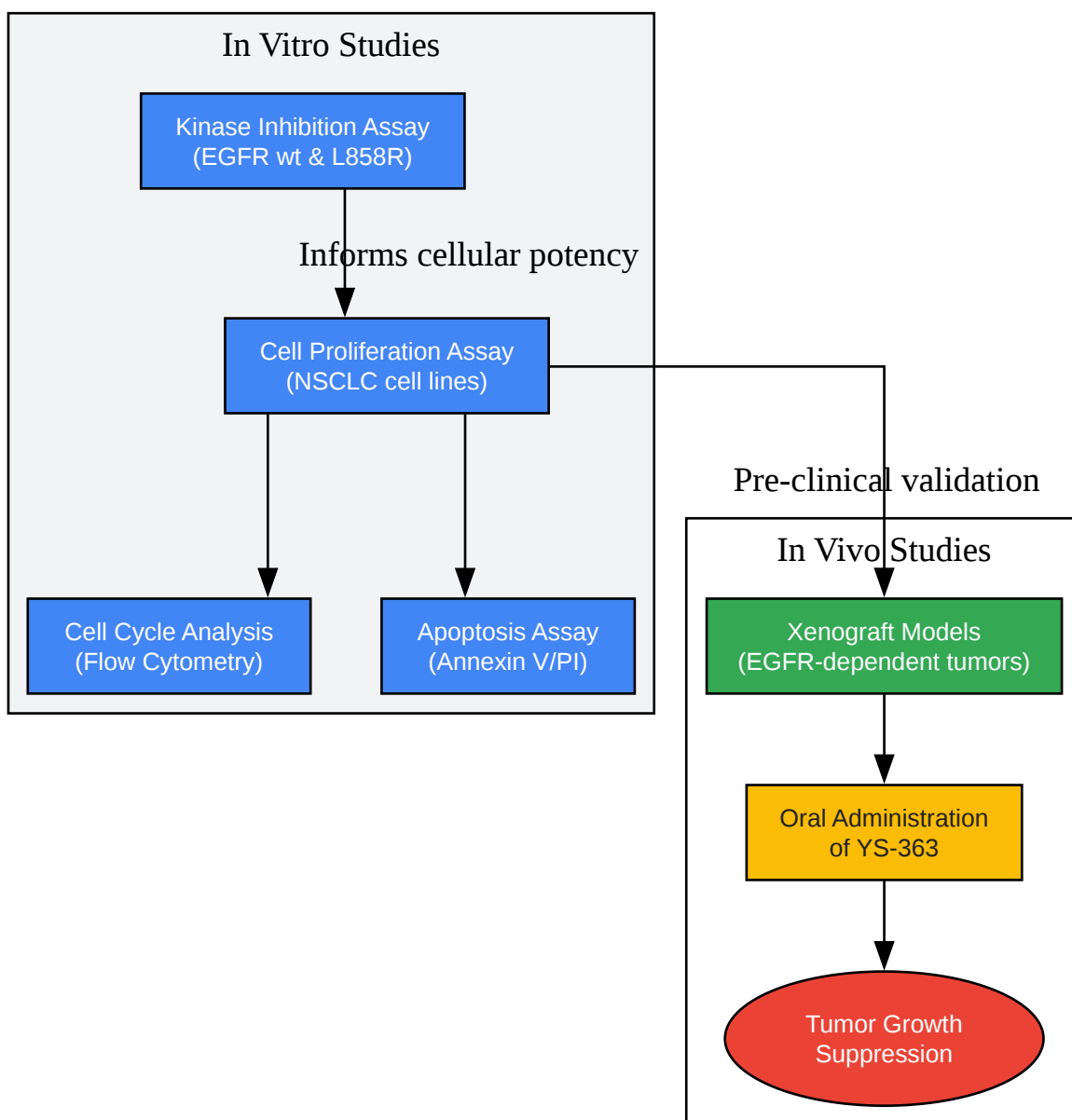
- Treating cells with **YS-363** for a defined time.
- Harvesting and fixing the cells, typically with ethanol.
- Staining the cells with a fluorescent DNA-binding dye, such as propidium iodide (PI).
- Analyzing the DNA content of the cells using a flow cytometer.
- Quantifying the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay

Apoptosis is commonly detected using an Annexin V/PI staining assay followed by flow cytometry.

- Cells are treated with **YS-363**.
- The cells are then harvested and stained with Annexin V-FITC and propidium iodide.
- Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells.

- PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).
- Flow cytometry analysis allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.



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References

- 1. Discovery of YS-363 as a highly potent, selective, and orally efficacious EGFR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
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